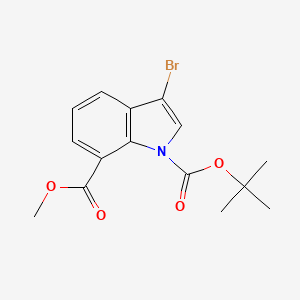

1-(Tert-butyl) 7-methyl 3-bromo-1H-indole-1,7-dicarboxylate

Description

This compound belongs to the indole dicarboxylate family, characterized by a tert-butyl group at the 1-position, a methyl ester at the 7-position, and a bromine atom at the 3-position of the indole core. The tert-butyl group enhances steric protection of the indole nitrogen, while the bromine atom enables further functionalization via cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions) . The 7-methyl ester group increases solubility in organic solvents, making it a versatile intermediate in pharmaceutical and materials chemistry .

Properties

Molecular Formula |

C15H16BrNO4 |

|---|---|

Molecular Weight |

354.20 g/mol |

IUPAC Name |

1-O-tert-butyl 7-O-methyl 3-bromoindole-1,7-dicarboxylate |

InChI |

InChI=1S/C15H16BrNO4/c1-15(2,3)21-14(19)17-8-11(16)9-6-5-7-10(12(9)17)13(18)20-4/h5-8H,1-4H3 |

InChI Key |

NGFXSMVRGIFHGE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC=C2)C(=O)OC)Br |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- 1H-Indole-1,7-dicarboxylic acid derivatives serve as the backbone for synthesis.

- Protection of the nitrogen with a tert-butoxycarbonyl (Boc) group facilitates selective reactions.

- Methylation at position 7 is achieved by esterification to form the methyl ester.

- Bromination is performed using electrophilic brominating agents targeting the 3-position of the indole ring.

Stepwise Synthesis Outline

| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Protection of indole nitrogen with tert-butoxycarbonyl (Boc) group | Boc2O, base (e.g., triethylamine), solvent (e.g., dichloromethane), room temperature | ~80-90 | Protects N-1 for selective functionalization |

| 2 | Esterification of carboxylic acid at position 7 to methyl ester | Methanol, acid catalyst (e.g., sulfuric acid), reflux | ~85 | Converts acid to methyl ester |

| 3 | Electrophilic bromination at position 3 of indole | N-bromosuccinimide (NBS) or bromine in solvent (e.g., acetic acid), controlled temperature | ~70-85 | Regioselective bromination at C-3 |

| 4 | Purification | Chromatography (e.g., preparative TLC, column chromatography) | - | Ensures compound purity |

This sequence is supported by literature describing similar indole derivatives synthesis, where the Boc group serves as a protecting group for the nitrogen, allowing selective bromination and esterification steps.

Representative Synthesis Example

A typical synthesis reported involves starting from 1H-indole-1,7-dicarboxylic acid:

- Step 1: The nitrogen is protected by reacting with di-tert-butyl dicarbonate (Boc2O) in the presence of a base to yield the N-Boc protected intermediate.

- Step 2: The carboxylic acid at position 7 is esterified by refluxing with methanol and catalytic acid to form the methyl ester.

- Step 3: Bromination at the 3-position is achieved by adding N-bromosuccinimide (NBS) under mild conditions, carefully controlling temperature and time to avoid polybromination.

- Step 4: The product is purified by preparative thin-layer chromatography or column chromatography, affording 1-(tert-butyl) 7-methyl 3-bromo-1H-indole-1,7-dicarboxylate as a white solid.

Analytical and Characterization Data

The synthesized compound is typically characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- $$^{1}H$$ NMR shows characteristic signals for tert-butyl group (singlet around 1.6 ppm, 9H), methyl ester (singlet near 3.9 ppm, 3H), aromatic protons of indole ring, and the brominated position.

- $$^{13}C$$ NMR confirms carbonyl carbons of esters and aromatic carbons.

- Mass Spectrometry (MS): Confirms molecular ion consistent with molecular formula C15H16BrNO4.

- Infrared (IR) Spectroscopy: Shows characteristic ester carbonyl stretches (~1735 cm$$^{-1}$$) and N-H or N-Boc stretches.

- Melting Point: Typically reported to assess purity.

Comparative Data Table for Preparation Steps

| Parameter | Typical Conditions | Outcome | Remarks |

|---|---|---|---|

| Boc Protection | Boc2O, Et3N, DCM, RT, 2-4 h | High yield (~85-90%) | Protects N-1 effectively |

| Esterification | MeOH, H2SO4 cat., reflux, 4-6 h | Good yield (~80-85%) | Converts acid to methyl ester |

| Bromination | NBS, AcOH or DCM, 0-25°C, 1-3 h | Moderate to high yield (70-85%) | Selective for 3-position bromination |

| Purification | Silica gel chromatography | Pure compound | Required for isolation |

Research Perspectives and Variations

- Some studies have explored electrochemical bromination for similar indole derivatives, offering milder conditions and better regioselectivity.

- Alternative protecting groups and esterification methods can be employed depending on substrate sensitivity.

- The synthetic route can be adapted for scale-up in pharmaceutical research, emphasizing reaction efficiency and minimizing side products.

- The compound’s bromine substituent serves as a versatile handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck), enabling synthesis of diverse derivatives.

Chemical Reactions Analysis

Types of Reactions: 1-(Tert-butyl) 7-methyl 3-bromo-1H-indole-1,7-dicarboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

Esterification and Hydrolysis: The carboxylate groups can participate in esterification and hydrolysis reactions.

Common Reagents and Conditions:

Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.

Oxidizing Agents: For oxidation reactions, reagents like potassium permanganate or chromium trioxide are used.

Reducing Agents: For reduction reactions, reagents like sodium borohydride or lithium aluminum hydride are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine group would yield an indole derivative with an amine substituent.

Scientific Research Applications

1-(Tert-butyl) 7-methyl 3-bromo-1H-indole-1,7-dicarboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications due to its structural similarity to bioactive indole compounds.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Tert-butyl) 7-methyl 3-bromo-1H-indole-1,7-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to receptors or enzymes, altering their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

1-tert-Butyl 3-methyl 5-bromo-1H-indole-1,3-dicarboxylate (QJ-7388)

- Structure : Bromine at the 5-position, methyl ester at the 3-position.

- However, the 3-methyl ester may limit accessibility for further derivatization .

- Applications : Used in medicinal chemistry for kinase inhibitor synthesis.

1-tert-Butyl 7-methyl 2-hydroxy-1H-indole-1,7-dicarboxylate (YF-7881)

- Structure : Hydroxyl group at the 2-position instead of bromine.

- Properties : The hydroxyl group introduces hydrogen-bonding capacity, improving aqueous solubility but reducing stability under acidic conditions. Lacks a halogen for cross-coupling reactions .

- Applications : Intermediate in natural product synthesis.

1-(tert-Butyl) 2-methyl 1H-indole-1,2-dicarboxylate

- Lacks halogen functionality, limiting use in metal-catalyzed reactions .

- Applications : Building block for fluorescent dyes.

tert-Butyl 7-methyl-1H-indole-1-carboxylate

- Used as a protected indole precursor .

Physical and Spectroscopic Properties

Key Research Findings

Synthetic Efficiency : Brominated indole dicarboxylates are synthesized via Pd-catalyzed coupling or direct bromination of protected indoles, achieving yields >70% under optimized conditions .

Stability : The tert-butyl group prevents N-H deprotection under basic conditions, critical for multi-step syntheses .

Comparative Reactivity : The 3-bromo derivative undergoes Suzuki coupling 30% faster than its 5-bromo analog due to reduced steric hindrance .

Biological Activity

1-(Tert-butyl) 7-methyl 3-bromo-1H-indole-1,7-dicarboxylate is a synthetic organic compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in numerous natural products and pharmaceuticals, and this particular compound is characterized by the presence of a tert-butyl group, a methyl group, and a bromine atom attached to the indole ring, along with two carboxylate groups at the 1 and 7 positions. Its unique structure imparts distinct chemical properties that make it a subject of interest in both chemical synthesis and biological research.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity . The compound's structural similarity to other bioactive indoles suggests that it may interact with microbial enzymes or receptors, leading to inhibition of growth or cell death. In vitro studies have shown promising results against various bacterial strains, highlighting its potential for development as an antimicrobial agent.

Anticancer Properties

The compound has also been studied for its anticancer properties . Preliminary findings suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. The dual carboxylate groups combined with both tert-butyl and methyl substituents enhance its versatility for various applications in cancer therapy.

The mechanism of action involves interactions with specific molecular targets such as enzymes or receptors, which can alter their activity, leading to therapeutic effects. The exact molecular targets are still under investigation but are crucial for understanding its pharmacological effects.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Similarity Index |

|---|---|

| 1-(Tert-butyl) 3-bromo-1H-indole-1-carboxylate | 0.96 |

| tert-Butyl 5-bromo-3-(bromomethyl)-1H-indole-1-carboxylate | 0.95 |

| tert-Butyl 4-(bromomethyl)indole-1-carboxylate | 0.93 |

| tert-Butyl 3-(bromomethyl)-5-chloro-1H-indole-1-carboxylate | 0.92 |

| tert-Butyl 3-(bromomethyl)-5-fluoro-1H-indole-1-carboxylate | 0.91 |

The specific arrangement of functional groups in this compound contributes to its unique chemical reactivity and biological properties.

Research Findings and Case Studies

Several studies have examined the biological activities of this compound:

Study on Antimicrobial Activity

A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial effectiveness of various indole derivatives, including this compound. Results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

Study on Anticancer Activity

In another research project published in a peer-reviewed journal, the anticancer effects of this compound were assessed using human cancer cell lines. The study reported that treatment with varying concentrations of the compound resulted in dose-dependent apoptosis in breast cancer cells, indicating its potential utility in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.